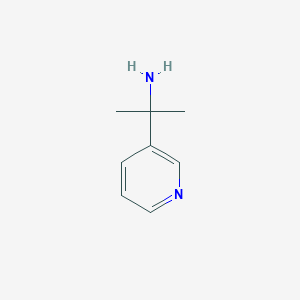

2-(Pyridin-3-yl)propan-2-amine

Description

Contextualization within Pyridinyl-Amine Chemistry

Pyridinyl-amine compounds, a class of molecules that incorporate both a pyridine (B92270) ring and an amine functional group, are of paramount importance in organic and medicinal chemistry. rsc.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific physicochemical properties to these molecules, including basicity, water solubility, and the ability to form hydrogen bonds. nih.gov These characteristics are crucial for the interaction of these compounds with biological targets such as enzymes and receptors. nih.gov

The amine group, on the other hand, provides a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. evitachem.com The combination of these two functional groups within the same molecule creates a privileged scaffold that is frequently employed in the design of new therapeutic agents. rsc.org 2-(Pyridin-3-yl)propan-2-amine, with its specific substitution pattern, represents a key member of this chemical class, offering a unique three-dimensional structure that can be exploited in the development of novel bioactive compounds.

Significance as a Scaffold in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable building block in the synthesis of new drug candidates. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor, facilitating interactions with biological macromolecules. nih.gov Furthermore, the tertiary carbon atom to which both the pyridine ring and the amine group are attached introduces a degree of steric hindrance that can influence the compound's binding affinity and selectivity for its target.

Research has demonstrated that derivatives of 2-(pyridin-2-yl)propan-2-amine, a closely related isomer, exhibit a range of biological activities, including antidepressant-like effects. These findings underscore the potential of the pyridin-yl-propan-2-amine core in modulating neurological pathways. The versatility of this scaffold is further highlighted by its use in the synthesis of inhibitors for various enzymes, showcasing its broad applicability in targeting different disease areas. bohrium.com

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 127755-33-5 |

Overview of Current Research Trajectories Involving this compound

Current research efforts involving this compound are largely concentrated on its application as a scaffold for the development of novel enzyme inhibitors and receptor modulators. Scientists are actively exploring the synthesis of new derivatives by modifying the amine group or the pyridine ring to fine-tune the compound's biological activity and pharmacokinetic properties.

One area of investigation involves the incorporation of the this compound moiety into larger molecules to create potent and selective inhibitors of enzymes implicated in cancer and other diseases. bohrium.com For instance, derivatives of similar pyridinyl-amines have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer. bohrium.com

Another research direction focuses on the development of allosteric modulators for G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes. The unique three-dimensional shape of this compound makes it an attractive starting point for the design of molecules that can bind to allosteric sites on these receptors, offering a more nuanced approach to modulating their activity. nih.gov

| Derivative Type | Research Focus | Potential Application |

|---|---|---|

| Thiazole-containing derivatives | Antimicrobial and anticancer activity | Infectious diseases, Oncology |

| Thienopyridine derivatives | A1 adenosine (B11128) receptor modulation | Neurological disorders |

| Pyrimidin-2-amine derivatives | Enzyme inhibition (e.g., kinases) | Oncology, Inflammatory diseases |

Scope and Objectives of Focused Academic Inquiry into this compound

The primary objective of academic research on this compound is to fully elucidate its potential as a versatile scaffold in medicinal chemistry. This involves a multi-pronged approach encompassing:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring novel catalytic systems and reaction conditions to improve yields and reduce environmental impact.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs. This allows researchers to identify the key structural features responsible for a compound's potency and selectivity.

Target Identification and Validation: Identifying the specific biological targets with which derivatives of this compound interact. This involves a combination of computational modeling, biochemical assays, and cell-based studies.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds. This is a critical step in assessing their potential for further development as therapeutic agents.

Through these focused inquiries, the scientific community aims to unlock the full therapeutic potential of this compound and its derivatives, ultimately contributing to the development of new and effective treatments for a range of human diseases.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-8(2,9)7-4-3-5-10-6-7/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIBFBGQYAPGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651199 | |

| Record name | 2-(Pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99980-40-2 | |

| Record name | 2-(Pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyridin 3 Yl Propan 2 Amine and Its Functionalized Analogues

Established Direct Synthetic Pathways to 2-(Pyridin-3-yl)propan-2-amine

The direct synthesis of this compound, a tertiary alkylamine, can be achieved through multi-step sequences that construct the key carbon-nitrogen bond at the tertiary carbon center.

Organometallic Reagent-Mediated Transformations (e.g., Methyl Lithium and 3-Cyanopyridine (B1664610) Pathway)

A primary route to the carbon skeleton of this compound involves the use of organometallic reagents to create the tertiary alcohol precursor, 2-(pyridin-3-yl)propan-2-ol (B85402). This alcohol is a key intermediate that can be subsequently converted to the desired amine.

One established method involves the reaction of a pyridine-based ketone with an organometallic reagent. Specifically, 3-acetylpyridine (B27631) can be treated with methyl lithium (MeLi) or a methyl Grignard reagent (MeMgBr) to generate the tertiary alcohol. The reaction proceeds via nucleophilic addition of the methyl group from the organometallic reagent to the electrophilic carbonyl carbon of the 3-acetylpyridine. An aqueous workup then protonates the resulting alkoxide to yield 2-(pyridin-3-yl)propan-2-ol. chemicalbook.com

While the direct reaction of 3-cyanopyridine with two equivalents of a methyl organometallic reagent could theoretically lead to the desired amine after hydrolysis of the intermediate imine, a more commonly documented pathway involves the conversion of the tertiary alcohol intermediate to the amine via the Ritter reaction.

The Ritter reaction is a classic method for synthesizing tertiary alkylamines from tertiary alcohols. organic-chemistry.orgmissouri.edu In this two-step process, the 2-(pyridin-3-yl)propan-2-ol intermediate is first treated with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid (e.g., sulfuric acid). The acid protonates the hydroxyl group, which then leaves as a water molecule, generating a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-alkyl amide. The final step is the hydrolysis of this amide, typically under acidic or basic conditions, to afford the primary amine, this compound. organic-chemistry.orgrsc.org

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 3-Acetylpyridine | 1. Methyl lithium (or MeMgBr) 2. H₂O | 2-(Pyridin-3-yl)propan-2-ol | Nucleophilic Addition |

| 2a | 2-(Pyridin-3-yl)propan-2-ol | Acetonitrile (CH₃CN), H₂SO₄ | N-(2-(pyridin-3-yl)propan-2-yl)acetamide | Ritter Reaction |

| 2b | N-(2-(pyridin-3-yl)propan-2-yl)acetamide | H₃O⁺ or OH⁻ | This compound | Amide Hydrolysis |

Amination Reactions for Propan-2-amine Moiety Introduction

Direct amination methods to introduce the entire propan-2-amine moiety are less common for this specific structure. Instead, the amination is typically achieved by converting a suitable functional group at the tertiary position, as demonstrated by the Ritter reaction. The Ritter reaction itself can be considered a powerful amination technique for creating sterically hindered amines. organic-chemistry.org It effectively transforms a tertiary alcohol into a tertiary amine, constructing the critical C-N bond.

Alternative strategies could involve the nucleophilic substitution of a leaving group from a precursor like 2-chloro-2-(pyridin-3-yl)propane with an amine source, but the synthesis of such a tertiary halide precursor can be challenging due to competing elimination reactions.

Synthesis of Related Pyridinyl-Alkylamine Derivatives and Analogues

The synthesis of the broader class of pyridinyl-alkylamines utilizes a wider array of synthetic strategies, allowing for significant structural diversity.

Alkylation Strategies for Building Pyridinyl-Alkylamine Frameworks

Alkylation reactions are a fundamental tool for constructing C-C and C-N bonds in pyridinyl-alkylamine frameworks. However, the direct alkylation of the pyridine (B92270) ring can be challenging. As an electron-deficient heterocycle, pyridine is generally resistant to standard Friedel-Crafts alkylation conditions. organic-chemistry.org

To overcome this, strategies such as Minisci-type reactions, which involve the addition of alkyl radicals to the protonated pyridine ring, can be employed. Regioselectivity can be an issue, but methods have been developed to direct alkylation to specific positions, such as the C-4 position, by using temporary blocking groups on the pyridine nitrogen. organic-chemistry.org

For the synthesis of secondary amines, a "self-limiting" alkylation of N-aminopyridinium salts has been developed. This method involves the N-alkylation of these salts, followed by an in-situ depyridylation to yield the desired secondary aryl-alkyl amines, avoiding the common problem of overalkylation. chemrxiv.org

| Alkylation Strategy | Description | Key Features |

| Minisci Reaction | Radical alkylation of a protonated pyridine ring. | Useful for introducing alkyl groups onto the electron-deficient ring. Regioselectivity can be a challenge. |

| Blocked Pyridine Alkylation | A blocking group is temporarily installed on the pyridine nitrogen to direct alkylation to a specific position (e.g., C-4). | Allows for regioselective synthesis. Requires additional protection/deprotection steps. |

| Self-Limiting Alkylation | N-aminopyridinium salts are alkylated and then undergo in-situ depyridylation. | Effectively produces secondary amines while preventing overalkylation. |

Reductive Amination Approaches to Pyridine-Containing Amines

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes and ketones). This approach is particularly useful for preparing a wide range of pyridinyl-alkylamine derivatives. The reaction typically proceeds in one pot, where a pyridine-containing aldehyde or ketone is reacted with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the target amine.

A variety of reducing agents can be employed, with borohydride (B1222165) reagents being particularly common. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective, as are amine-borane complexes like pyridine-borane. The choice of reducing agent can influence the reaction conditions and substrate scope. For example, pyridine-borane is a mild and selective reagent suitable for this transformation.

This method allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate carbonyl and amine starting materials. For instance, reacting a pyridine carbaldehyde with a primary amine followed by reduction will yield a secondary amine.

| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type |

| Pyridine-3-carbaldehyde | Ammonia | Pyridine-borane | Primary Aminomethylpyridine |

| 3-Acetylpyridine | Methylamine | Sodium cyanoborohydride | Secondary N-methylethylpyridinylamine |

| Pyridine-4-carbaldehyde | Dimethylamine | Catalytic Hydrogenation (H₂/Pd) | Tertiary N,N-dimethylaminomethylpyridine |

Coupling Reactions in the Elaboration of Pyridinyl-Amine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of complex pyridinyl-amine scaffolds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form aryl amines.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral centers with high enantiomeric purity is a cornerstone of pharmaceutical and materials science. For analogues of this compound, where the tertiary amine is attached to a stereogenic carbon, controlling the three-dimensional arrangement of atoms is crucial. Methodologies to achieve this are broadly categorized into the use of chiral auxiliaries and enantioselective catalysis.

Application of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed, having imparted chirality to the molecule of interest. This strategy is a powerful tool for the synthesis of enantiomerically pure compounds.

For the asymmetric synthesis of chiral this compound analogues, a common approach involves the diastereoselective alkylation of an enolate derived from a carboxylic acid or ketone precursor attached to a chiral auxiliary. One of the most well-established families of chiral auxiliaries is the Evans oxazolidinones.

A potential synthetic route could begin with the acylation of an Evans auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-pyridylacetic acid. The resulting N-acyloxazolidinone can then be deprotonated to form a stereochemically defined enolate. Subsequent methylation would proceed diastereoselectively, directed by the steric hindrance of the auxiliary. The auxiliary can then be cleaved to yield an enantiomerically enriched 2-(pyridin-3-yl)propanoic acid, which can be converted to the target amine via a Curtius or Hofmann rearrangement.

Another widely used chiral auxiliary is tert-butanesulfinamide, developed by Ellman. This auxiliary is particularly effective for the asymmetric synthesis of amines. A synthetic strategy could involve the condensation of tert-butanesulfinamide with 3-acetylpyridine to form a chiral sulfinylimine. The diastereoselective addition of a methyl nucleophile (e.g., a Grignard reagent) to the imine, where the sulfinyl group directs the stereochemical outcome, would yield a protected amine. Subsequent removal of the sulfinyl group under mild acidic conditions would furnish the chiral this compound analogue.

The choice of chiral auxiliary often depends on factors such as the desired enantiomer, the reaction conditions, and the ease of removal of the auxiliary.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Key Feature | Potential Application in Synthesis of Chiral this compound Analogues |

|---|---|---|

| Evans Oxazolidinones | Forms a rigid N-acyloxazolidinone, allowing for highly diastereoselective enolate alkylation. | Diastereoselective methylation of an N-acyl derivative of 3-pyridylacetic acid. |

| Pseudoephedrine/Pseudoephenamine | Forms crystalline amide derivatives; effective in diastereoselective alkylations, including the formation of quaternary centers. | Asymmetric alkylation of a pseudoephedrine amide of 3-pyridylacetic acid. |

| tert-Butanesulfinamide (Ellman's Auxiliary) | Condenses with ketones/aldehydes to form chiral sulfinylimines that undergo diastereoselective nucleophilic addition. | Diastereoselective addition of a methyl organometallic reagent to the sulfinylimine derived from 3-acetylpyridine. |

| SAMP/RAMP Hydrazones | Based on (S)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-1-amino-2-(methoxymethyl)pyrrolidine for asymmetric alkylation of ketones and aldehydes. | Asymmetric methylation of the SAMP/RAMP hydrazone of 3-acetylpyridine. |

Enantioselective Catalysis in Pyridinyl-Amine Formation

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The synthesis of chiral α-tertiary amines is a significant challenge in catalysis.

One of the most direct catalytic methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. For a this compound analogue, this would involve the synthesis of the corresponding N-substituted ketimine from 3-acetylpyridine, followed by asymmetric reduction. Transition metal catalysts, particularly those based on iridium, rhodium, or ruthenium, complexed with chiral phosphine (B1218219) ligands, are often employed for this transformation. The choice of ligand is critical for achieving high enantioselectivity.

Another catalytic approach is the enantioselective addition of organometallic reagents to imines. For instance, the addition of a methyl group (from dimethylzinc, for example) to an imine derived from a 2-(pyridin-3-yl)ethanimine derivative could be catalyzed by a chiral ligand, such as a derivative of proline or a chiral amino alcohol.

More recent developments in catalysis that could be applied to this system include photoenzymatic methods. Engineered flavin-dependent 'ene'-reductases (EREDs) have been shown to catalyze radical additions into oximes to prepare α-tertiary amines with high stereoselectivity. This biocatalytic approach could offer a green and highly selective route to chiral this compound analogues.

Process Optimization and Scalability in this compound Synthesis

Moving a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction conditions and careful consideration of process safety. The goal is to develop a process that is not only high-yielding and efficient but also safe, cost-effective, and environmentally sustainable.

Development of Efficient and High-Yielding Reaction Conditions

A common precursor for the synthesis of this compound is 2-(pyridin-3-yl)propan-2-ol. This alcohol can be synthesized in good yield from the reaction of 3-acetylpyridine with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium (B1224462). A reported procedure using methyllithium in diethyl ether and benzene (B151609) at 25°C for 1.5 hours gives the product in 89% yield.

The conversion of the tertiary alcohol to the corresponding amine is a key step that requires optimization. Several methods can be considered:

The Ritter Reaction: This reaction involves treating the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form a stable nitrilium ion intermediate, which is then hydrolyzed to the corresponding N-acetyl amine. Subsequent hydrolysis of the amide yields the primary amine. Optimization would involve screening different acids, solvents, and reaction temperatures to maximize the yield and minimize side products.

Direct Amination: While challenging for tertiary alcohols, direct catalytic amination methods are an area of active research and would represent a highly efficient route.

Process optimization would involve a systematic study of reaction parameters such as stoichiometry, catalyst loading, temperature, pressure, and reaction time. The use of Design of Experiments (DoE) methodologies can be a powerful tool to efficiently explore the parameter space and identify optimal conditions.

Table 2: Comparison of Potential Amination Routes from 2-(Pyridin-3-yl)propan-2-ol

| Synthetic Route | Key Reagents | Advantages | Potential Challenges for Optimization |

|---|---|---|---|

| Ritter Reaction | Acetonitrile, Strong Acid (e.g., H₂SO₄) | One-pot conversion to an amide; uses readily available reagents. | Harsh acidic conditions can lead to side reactions; requires a separate hydrolysis step. |

Implementation of Process Safety Principles in Route Design

Process safety is paramount in chemical synthesis, especially during scale-up. A thorough hazard analysis of the entire synthetic route is necessary to identify potential risks and implement appropriate mitigation strategies.

For the synthesis of this compound, several potential hazards need to be considered:

Use of Organometallic Reagents: Methyllithium and Grignard reagents are highly reactive and pyrophoric. Their handling requires an inert, anhydrous atmosphere and specialized equipment to prevent contact with air and moisture. Quenching procedures must be carefully controlled to manage the exothermic reaction.

Strong Acids and Bases: The Ritter reaction utilizes concentrated strong acids, which are corrosive and can cause severe burns. Amination reactions may involve strong bases, which also pose significant hazards.

Exothermic Reactions: Many of the steps, including the initial Grignard/organolithium addition and subsequent quenching or acid-base neutralizations, can be highly exothermic. Effective temperature control through appropriate reactor design and cooling systems is crucial to prevent thermal runaways.

Hazardous Reagents and Intermediates: Pyridine and its derivatives can be toxic. The use of reagents like thionyl chloride (for converting the alcohol to a chloride) would generate corrosive HCl gas. Azide intermediates, if a Curtius rearrangement were considered, are potentially explosive.

Solvent Safety: The choice of solvents must consider their flammability, toxicity, and environmental impact. For example, diethyl ether has a very low flash point and can form explosive peroxides.

Table 3: Process Safety Hazard Analysis

| Process Step | Potential Hazard | Mitigation Strategy |

|---|---|---|

| Grignard/Organolithium Addition to 3-Acetylpyridine | Pyrophoric reagents (e.g., MeLi), highly exothermic reaction. | Conduct under inert atmosphere (N₂ or Ar); slow, controlled addition of reagent; use of a suitable cooling system; develop a safe quenching protocol. |

| Ritter Reaction | Use of concentrated strong acid (corrosive, exothermic upon dilution); handling of flammable acetonitrile. | Use of appropriate personal protective equipment (PPE); controlled addition of reagents; ensure adequate cooling and venting. |

| Nucleophilic Substitution (via tosylate/halide) | Use of corrosive reagents (e.g., TsCl, SOCl₂); potential for toxic byproducts (e.g., HCl gas). | Perform in a well-ventilated fume hood or closed system; use of a scrubber to neutralize acidic gases. |

| Product Isolation | Handling of potentially toxic and flammable materials during workup and purification (e.g., extractions, distillation). | Use of closed systems for transfers; ensure adequate ventilation; grounding of equipment to prevent static discharge. |

By integrating these safety principles into the route design from an early stage, a robust and safe manufacturing process for this compound can be developed.

Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 3 Yl Propan 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(Pyridin-3-yl)propan-2-amine, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with distinct chemical shifts and coupling patterns characteristic of a 3-substituted pyridine. The methyl protons of the propan-2-amine moiety are equivalent and appear as a singlet in the aliphatic region (δ 1.0-1.5 ppm). The amine (-NH₂) protons often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The pyridine ring carbons resonate in the downfield region (δ 120-150 ppm). The quaternary carbon attached to the pyridine ring and the two methyl groups appears around δ 50-60 ppm, while the methyl carbons are observed further upfield (δ 25-35 ppm).

Hypothetical NMR data for this compound, based on analyses of similar structures, are presented below. nih.govdocbrown.infodocbrown.infomdpi.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | 8.4-8.6 | Multiplet | 2H |

| Pyridine H-4 | 7.6-7.8 | Multiplet | 1H |

| Pyridine H-5 | 7.2-7.4 | Multiplet | 1H |

| -NH₂ | 1.5-2.5 | Broad Singlet | 2H |

| -C(CH₃)₂ | 1.4-1.5 | Singlet | 6H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | 147-150 |

| Pyridine C-4 | 134-136 |

| Pyridine C-3 | 140-142 |

| Pyridine C-5 | 123-125 |

| -C (CH₃)₂ | 50-55 |

| -C(C H₃)₂ | 28-32 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and molecular formula of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₂N₂), the monoisotopic mass is 136.10 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The most prominent fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Key Fragmentation Pathways:

Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For C₈H₁₂N₂, this would be at m/z 136.

α-Cleavage: Loss of a methyl group (CH₃, 15 Da) from the molecular ion results in a major fragment ion at m/z 121 ([M-15]⁺). This is often the base peak in the spectrum due to the stability of the resulting cation. docbrown.infodocbrown.info

Predicted mass spectrometry data are summarized in the table below. uni.lu

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z |

| [M]⁺ | [C₈H₁₂N₂]⁺ | 136.1000 |

| [M+H]⁺ | [C₈H₁₃N₂]⁺ | 137.1073 |

| [M+Na]⁺ | [C₈H₁₂N₂Na]⁺ | 159.0893 |

| [M-CH₃]⁺ | [C₇H₉N₂]⁺ | 121.0766 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation in the solid state. For chiral molecules like this compound, single-crystal X-ray diffraction of an enantiomerically pure sample or a derivative containing a known stereocenter can be used to determine the absolute configuration.

While a crystal structure for this compound itself is not publicly available, analysis of a closely related derivative, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, provides insight into the type of data obtained. researchgate.net In such an analysis, key structural parameters like the dihedral angle between the pyridine ring and the side chain are determined. The crystal packing is also elucidated, revealing intermolecular interactions such as hydrogen bonds that stabilize the crystal lattice. researchgate.netrsc.org

Interactive Table 4: Illustrative Crystallographic Data for a Pyridine Derivative (2,2-dimethyl-N-(pyridin-3-yl)propanamide) researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

This data allows for the precise construction of the molecular model and understanding of its solid-state arrangement.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating, identifying, and quantifying components in a mixture. It is widely used for assessing the purity of pharmaceutical compounds and other chemical substances. thermofisher.cnptfarm.pl

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and resolution. nih.gov The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm). The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Interactive Table 5: Typical RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral HPLC is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. mdpi.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including amines. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Table 6: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 260 nm |

| Retention Time (R-enantiomer) | t_R1 |

| Retention Time (S-enantiomer) | t_R2 |

| Enantiomeric Excess (% ee) | [(Area₂ - Area₁) / (Area₂ + Area₁)] x 100 |

Successful chiral separations are crucial in the development of stereospecific syntheses and for ensuring the enantiopurity of chiral molecules. researchgate.netnih.gov

Pharmacological and Biological Investigations of 2 Pyridin 3 Yl Propan 2 Amine and Its Functionalized Analogues

Role of 2-(Pyridin-3-yl)propan-2-amine as a Chemical Scaffold for Bioactive Molecules

The this compound structure, which combines a pyridine (B92270) ring with a tertiary amine-containing isopropyl group, represents a valuable scaffold for the development of bioactive molecules. The pyridine ring itself is a versatile pharmacophore, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural rigidity of the pyridine ring combined with the functional handle of the amine group allows for diverse chemical modifications to explore structure-activity relationships.

The research trajectory of pyridine-containing amines has evolved from their use as simple building blocks to their application in the design of highly specific and potent bioactive molecules. For instance, the pyridin-3-yl moiety is a key component in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives that have been synthesized and evaluated for their antibacterial activity. These compounds have demonstrated strong antibacterial effects, particularly against Gram-positive bacteria.

Furthermore, the versatility of the pyridinyl-amine scaffold is evident in the development of novel macrofilaricidal compounds. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as potential treatments for human filarial infections, showcasing the utility of this scaffold in generating molecules with complex biological activities. The ability to readily modify the pyridine ring and the amine functionality allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making the this compound core a promising starting point for the discovery of new therapeutic agents.

Design and Evaluation of Ligands Targeting Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes and are important targets for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) addiction. The this compound scaffold has been instrumental in the design of potent and selective nAChR ligands.

Researchers have designed and synthesized constrained analogues of anabasine (B190304), a naturally occurring nAChR ligand, in an effort to develop ligands with selectivity for specific nAChR subtypes. Anabasine consists of a pyridine ring linked to a piperidine (B6355638) ring. By incorporating the pyridin-3-yl-amine moiety into conformationally restricted bicyclic systems, it is possible to create novel ligands with improved receptor subtype selectivity.

One synthetic approach involves the alkylation of N-(1-(pyridin-3-ylethylidene)propan-2-amine, a derivative of this compound, to produce 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. This method highlights the utility of the this compound framework as a key intermediate in the synthesis of complex azabicyclic structures. These constrained analogues are designed to mimic the bioactive conformation of anabasine, thereby enhancing their affinity and selectivity for nAChRs.

A series of synthesized 2-(pyridin-3-yl)-1-azabicyclo compounds were evaluated for their binding affinity at various nAChR subtypes. The in vitro binding assays revealed that these compounds exhibit high affinity for the α4β2 nAChR subtype, with Ki values in the nanomolar range. A subset of these compounds also demonstrated high affinity for the α7 receptor subtype. Notably, selectivity over the α3β4 (ganglionic) and the muscle-type (α1βγδ) nAChR subtypes was observed for different series of these constrained anabasine analogues.

| Compound | α4β2 | α7 | α3β4 | α1βγδ |

|---|---|---|---|---|

| (S)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | 0.5 | 110 | >10,000 | >10,000 |

| (R)-2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | 15 | >10,000 | >10,000 | >10,000 |

| Compound | α4β2 | α7 | α3β4 | α1βγδ |

|---|---|---|---|---|

| (S)-2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | 1.2 | 3,000 | 1,500 | >10,000 |

| (R)-2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | 10 | >10,000 | >10,000 | >10,000 |

The structure-activity relationship (SAR) studies of these pyridinyl-azabicyclo compounds have provided valuable insights into the structural requirements for high affinity and selective nAChR binding. The stereochemistry at the point of attachment of the pyridine ring to the azabicyclic system was found to be a critical determinant of binding affinity. In both the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane series, the (S)-enantiomer displayed significantly higher affinity for the α4β2 nAChR subtype compared to the (R)-enantiomer.

Furthermore, the size of the azabicyclic ring system influenced subtype selectivity. The 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series demonstrated greater selectivity for the α4β2 subtype over the α3β4 subtype, whereas the 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane series showed selectivity over the muscle-type nAChR. These findings underscore the importance of the conformational constraints imposed by the bicyclic scaffold in achieving selective interactions with different nAChR subtypes.

Exploratory Research into Other Biological Target Interactions

The versatility of the this compound scaffold extends beyond nAChR ligands, with related structures showing activity at other biological targets, including enzymes.

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, there is significant interest in the development of potent and selective GSK-3β inhibitors.

Several studies have identified compounds containing a pyridin-3-yl moiety as effective inhibitors of GSK-3β. For example, a series of N-(pyridin-3-yl)-2-amino-isonicotinamides have been investigated, leading to the identification of highly potent and selective GSK-3β inhibitors. Structure-activity relationship studies of these compounds have highlighted the importance of the pyridin-3-yl group for achieving high inhibitory activity.

While direct studies on this compound as a GSK-3β inhibitor are not extensively reported, the established activity of related pyridin-3-yl containing compounds suggests that this scaffold could be a valuable starting point for the design of novel GSK-3β inhibitors. The ability to modify the amine and the isopropyl group of the this compound core could allow for the optimization of interactions within the ATP-binding site of GSK-3β, potentially leading to the discovery of new therapeutic agents for GSK-3β-mediated diseases.

Antimicrobial Activity of Substituted Pyridinyl-Amine Derivatives (e.g., Antibacterial and Antifungal Efficacy)

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including significant antimicrobial properties. nih.govresearchgate.net The incorporation of an amine group, particularly in the form of substituted pyridinyl-amine derivatives, has been a fruitful strategy in the development of new antibacterial and antifungal agents. These compounds often exhibit enhanced therapeutic properties due to the combined structural features. nih.gov

Research has shown that the position and nature of substituents on both the pyridine ring and the amine function play a crucial role in the antimicrobial potency and spectrum. For instance, a series of 2-amino-5-substituted pyridine derivatives were evaluated for their activity against phytopathogenic fungi and bacteria, revealing that substitution at position 4 of the pyridine ring resulted in notable fungicidal and bactericidal activity. researchgate.net In another study, 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested against a panel of Gram-positive bacteria. nih.gov Several of these compounds, notably 21b, 21d, 21e, and 21f, demonstrated potent antibacterial activity, comparable to the commercial antibiotic linezolid, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov

The antibacterial efficacy of these derivatives is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. One study found that the 2-aminopyridine (B139424) derivative, compound 2c, exhibited high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 µg·mL⁻¹. nih.gov Similarly, certain pyridyl-substituted thiazolyl triazole derivatives possessing a 3-pyridyl moiety showed high antibacterial activity against Gram-positive bacteria, with MIC values ranging from < 3.09 to 500 µg/mL. scielo.br The fusion of the pyridine ring with other heterocyclic systems, such as imidazo[2,1-b] nih.govscielo.bruran.uathiadiazole, has also yielded compounds with potent antimicrobial effects. The 4-F substituted compound 17d from this series showed an MIC of 0.5 μg/mL against bacteria, twice the activity of the control drug gatifloxacin. nih.gov

In terms of antifungal activity, pyridine derivatives have also shown considerable promise. For example, a pyridine carbonitrile derivative (compound 3b) demonstrated activity against Candida albicans equivalent to the standard drug miconazole (B906) (MIC = 25 μg/ml). researchgate.net Furthermore, compounds containing nitro and dimethoxy substituents on a nicotinic acid benzylidene hydrazide scaffold were among the most active against fungal strains like C. albicans and A. niger. nih.gov The imidazo[2,1-b] nih.govscielo.bruran.uathiadiazole-pyridine hybrids 17a and 17d also displayed antifungal activity equivalent to fluconazole (B54011) (MIC=8 μg/mL) against Candida ATCC 9763. nih.gov

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives (21b, 21d, 21e, 21f) | Gram-positive bacteria (e.g., S. aureus) | Similar to Linezolid | nih.gov |

| 2-Aminopyridine derivative (Compound 2c) | S. aureus, B. subtilis | 0.039 | nih.gov |

| Pyridyl substituted thiazolyl triazole derivatives | Gram-positive bacteria | <3.09 - 500 | scielo.br |

| Pyridine-Imidazo[2,1-b] nih.govscielo.bruran.uathiadiazole hybrid (17d) | Bacteria | 0.5 | nih.gov |

| Pyridine carbonitrile derivative (3b) | C. albicans | 25 | researchgate.net |

| Pyridine-Imidazo[2,1-b] nih.govscielo.bruran.uathiadiazole hybrids (17a, 17d) | Candida ATCC 9763 | 8 | nih.gov |

Identification of Potential Novel Biological Activities and Molecular Targets

Beyond their antimicrobial efficacy, functionalized analogues of this compound have been investigated for a diverse range of other biological activities, targeting various enzymes and receptors implicated in different disease pathways. This highlights the versatility of the pyridinyl-amine scaffold in drug discovery. rsc.org

Neurodegenerative Diseases: Certain pyridine amine derivatives have been identified as potent, multi-target inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes critically involved in the pathology of Alzheimer's disease. nih.gov These compounds often exhibit a mixed inhibition mechanism. Furthermore, some derivatives have demonstrated the ability to reduce the aggregation of amyloid-beta (Aβ42) and tau proteins, two key pathological hallmarks of Alzheimer's. nih.gov In a different neurological context, a novel pyrazolo[4,3-b]pyridin-3-amine derivative, VU0418506, was identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov This receptor is a promising target for the treatment of Parkinson's disease, and mGlu4 PAMs have shown efficacy in preclinical models of the condition. nih.gov

Inflammatory and Kinase-Related Disorders: The pyridinyl-amine structure has served as a basis for developing kinase inhibitors. Analogues based on a pyridine-based pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a kinase implicated in cancer and inflammatory diseases. mdpi.com One such analogue, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b), exhibited low-nanomolar enzymatic activity and cellular efficacy. mdpi.com In another study, arylpyridin-2-yl guanidine (B92328) derivatives were identified as novel inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). mdpi.com MSK1 is a nuclear kinase involved in activating pro-inflammatory transcription factors like NF-κB, making it a therapeutic target for inflammatory diseases such as asthma. mdpi.com

Infectious Diseases Beyond Bacteria and Fungi: The therapeutic potential of these analogues extends to parasitic infections. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were discovered to be novel macrofilaricidal compounds. acs.org These agents are being developed for the treatment of human filarial infections like onchocerciasis (river blindness), which are debilitating tropical diseases where current treatments are lacking in efficacy against the adult worms. acs.org

| Derivative Class | Biological Activity | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|---|

| Pyridine amine derivatives | Cholinesterase inhibition; Reduction of Aβ42 and tau aggregation | AChE, BChE | Alzheimer's Disease | nih.gov |

| N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) | Positive Allosteric Modulation | Metabotropic Glutamate Receptor 4 (mGlu4) | Parkinson's Disease | nih.gov |

| Pyridine-based pyrrolo[2,3-d]pyrimidine analogues | Kinase Inhibition | Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases | mdpi.com |

| Arylpyridin-2-yl guanidine derivatives | Kinase Inhibition | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Inflammatory Diseases (e.g., Asthma) | mdpi.com |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Macrofilaricidal | Not specified | Onchocerciasis (Filarial Infections) | acs.org |

Preclinical Pharmacological Profiling of Active Analogues

Following the identification of potent biological activity, promising analogues of this compound undergo preclinical pharmacological profiling to assess their potential for further development. This stage involves evaluating their pharmacokinetic (PK) and pharmacodynamic properties, as well as their absorption, distribution, metabolism, and excretion (ADME) characteristics.

For instance, the mGlu4 positive allosteric modulator VU0418506 was subjected to extensive preclinical characterization. nih.gov This included the assessment of its in vivo pharmacokinetic properties in multiple preclinical safety species, which is a critical step to ensure the compound has suitable characteristics for potential human studies. nih.gov Similarly, a pyridine derivative (13a) identified as a selective respiratory syncytial virus (RSV) fusion inhibitor was tested for its pharmacokinetic properties in rats. nih.gov The compound exhibited excellent bioavailability and a favorable PK profile at high exposure levels, marking it as a candidate for further preclinical studies. nih.gov

The ADME profile is a key determinant of a drug candidate's success. For a series of novel macrofilaricidal di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, researchers maintained a promising ADME and safety profile while optimizing the lead compounds. acs.org This included in vitro cytotoxicity testing in a human liver epithelial cell line to assess potential toxicity. acs.org Likewise, promising CSF1R inhibitors based on a pyridine-pyrrolo[2,3-d]pyrimidine scaffold had their ADME properties evaluated. mdpi.com The most potent compound, 12b, was found to have favorable ADME characteristics, bolstering its status as a lead compound. mdpi.com

Early-stage ADME predictions can also guide the selection of candidates. For an antibacterial 2-aminopyridine derivative (compound 2c), in silico studies predicted average Caco-2 permeability and a human intestinal absorption (HIA) value greater than 30%. nih.gov These findings suggest that the compound could be orally administered and effectively absorbed from the gastrointestinal tract into the bloodstream. nih.gov Such profiling is essential for understanding a molecule's drug-like properties and its potential to become a viable therapeutic agent.

| Analogue/Derivative Class | Preclinical Assessment | Key Findings | Reference |

|---|---|---|---|

| VU0418506 (mGlu4 PAM) | In vivo Pharmacokinetics | Suitable PK properties in three preclinical safety species. | nih.gov |

| Pyridine derivative 13a (RSV inhibitor) | Pharmacokinetics in rats | Excellent bioavailability and favorable PK profile. | nih.gov |

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines (Macrofilaricides) | ADME & In vitro Cytotoxicity | Promising ADME and safety profile; low cytotoxicity. | acs.org |

| Compound 12b (CSF1R inhibitor) | ADME Properties | Favorable ADME properties identified. | mdpi.com |

| Compound 2c (Antibacterial) | In silico ADME prediction | Predicted good oral absorption (Caco-2 permeability, HIA >30%). | nih.gov |

Applications and Future Research Trajectories for 2 Pyridin 3 Yl Propan 2 Amine

Utilization as Key Intermediates in Complex Organic Synthesis

The unique combination of a nucleophilic amine group and an aromatic, electron-deficient pyridine (B92270) ring makes 2-(pyridin-3-yl)propan-2-amine and its analogs valuable intermediates in multi-step organic synthesis. These structural features allow for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Chiral pyridine-based primary amines are recognized as useful building blocks for creating intricate molecules, including naturally occurring compounds like tobacco alkaloids. utupub.fi The primary amine serves as a versatile functional handle for reactions such as acylation, alkylation, and the formation of imines, while the pyridine nitrogen can be involved in coordination chemistry or further functionalization.

A key application of this scaffold is in the synthesis of constrained bicyclic structures with significant biological activity. For instance, derivatives of this compound have been used to synthesize potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. acs.org In one synthetic approach, an analog, N-(1-(pyridin-3-ylethylidene)propan-2-amine), undergoes alkylation as a crucial step to form complex azabicyclo-nonane structures, which are designed as constrained versions of the natural nAChR ligand, anabasine (B190304). acs.org Similarly, related pyridinyl compounds are employed in cascade reactions to build polycyclic indole (B1671886) skeletons, such as indolo[3,2-c]quinolizines, demonstrating the utility of the pyridine moiety in directing complex cyclizations. acs.org

| Intermediate Scaffold | Synthetic Target | Application Area |

| N-(1-(pyridin-3-ylethylidene)propan-2-amine) | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | Nicotinic Acetylcholine Receptor (nAChR) Ligands acs.org |

| 3-(1-Amino-3-butenyl)pyridine | (±)-Anatabine and (±)-Anabasine | Synthesis of Natural Products (Tobacco Alkaloids) utupub.fi |

| 3-(1H-Indol-3-yl)-2-(pyridin-2-yl)propanoate | Indolo[3,2-c]quinolizines | Complex Heterocyclic Systems acs.org |

| 2-Aminopyridine (B139424) Derivatives | Imidazo[1,2-a]pyridine Derivatives | Fused Heterocyclic Systems for Medicinal Chemistry nih.gov |

Design and Synthesis of Next-Generation Bioactive Compounds

The this compound framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. nih.gov Its physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal starting point for designing novel therapeutic agents. nih.gov

Research has demonstrated the successful application of this scaffold in developing highly selective drugs. A significant example is the creation of potent ligands for nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 and α7 subtypes, which are implicated in various neurological disorders. acs.org By synthesizing constrained versions of natural ligands, researchers have been able to enhance receptor selectivity and potency. acs.org

Furthermore, the pyridinyl-amine motif is integral to the development of inhibitors for other critical biological targets. For example, 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives, synthesized from aminopyridine precursors, have been identified as potent PI3Kα inhibitors, a key target in cancer therapy. nih.gov In another area, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been designed and synthesized, showing promising anti-fibrotic activities in preclinical studies. mdpi.com These examples underscore the adaptability of the pyridinyl-amine core in generating diverse libraries of compounds for screening against a wide range of diseases.

| Bioactive Compound Class | Therapeutic Target | Potential Indication |

| Azabicyclic Pyridine Derivatives | Nicotinic Acetylcholine Receptors (nAChRs) acs.org | Neurological Disorders acs.org |

| Imidazo[1,2-a]pyridine Derivatives | PI3Kα Kinase nih.gov | Cancer nih.gov |

| 2-(Pyridin-2-yl) Pyrimidine Derivatives | Hepatic Stellate Cells mdpi.com | Fibrosis mdpi.com |

Computational Chemistry and Molecular Modeling for Structure-Based Drug Design

Computational methods are indispensable tools for accelerating the drug discovery process, and the this compound scaffold is well-suited for such in silico analysis. nih.gov Structure-based drug design relies on understanding the three-dimensional interaction between a ligand and its protein target. nih.gov Techniques like molecular docking are used to predict the preferred orientation and binding affinity of a molecule within a protein's active site, guiding the design of more potent and selective inhibitors. researchgate.net

For derivatives of this compound, molecular docking can simulate how modifications to the core structure affect its interaction with targets like nAChRs or kinases. researchgate.net Beyond static docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to validate binding modes and predict binding free energies. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. nih.gov By analyzing a series of related compounds, QSAR can build mathematical models that correlate specific chemical features with biological activity. nih.gov This allows researchers to predict the activity of novel, unsynthesized derivatives of the this compound scaffold, prioritizing the most promising candidates for synthesis and testing. These computational approaches save considerable time and resources by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

| Computational Technique | Application in Drug Design | Purpose |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. researchgate.net | Identify potential drug candidates and optimize lead compounds. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the movement and interaction of the ligand-protein complex over time. mdpi.com | Assess the stability of binding and calculate binding free energy. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models linking chemical structure to biological activity. nih.gov | Predict the potency of new derivatives and guide structural modifications. nih.gov |

| Density Functional Theory (DFT) | Calculates the three-dimensional structure and electronic properties of a molecule. | Elucidate the geometry and energy landscape of the scaffold. |

Exploration in Emerging Fields (e.g., PROTAC Technology and Targeted Protein Degradation)

Targeted protein degradation represents a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than simply inhibiting their function. nih.gov Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. mdpi.comnih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. mdpi.comnih.gov

The this compound scaffold is a promising candidate for incorporation into novel PROTACs. If a derivative of this scaffold is known to bind to a specific POI (such as a kinase), it can be utilized as the "warhead" or POI-binding component of the PROTAC. The amine group on the scaffold provides a convenient and chemically accessible point for attaching the linker, which is then connected to an E3 ligase ligand like pomalidomide (B1683931) or VH032. nih.gov

This approach could potentially overcome drug resistance mechanisms that affect traditional inhibitors and could also be used to target proteins previously considered "undruggable." wesleyan.edu The development of PROTACs based on the this compound core is an exciting area for future research, offering a new modality for therapeutic intervention. scilit.com

| PROTAC Component | Function | Potential Role for this compound |

| Warhead (POI Ligand) | Binds specifically to the target Protein of Interest (POI). mdpi.com | A derivative of the scaffold known to bind a disease-relevant protein (e.g., a kinase inhibitor) could serve as the warhead. |

| Linker | Connects the warhead to the E3 ligase ligand. mdpi.com | The amine group of the scaffold offers a reactive site for linker attachment. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). nih.gov | A known E3 ligase ligand would be attached to the other end of the linker. |

Development of Advanced Materials and Catalysts Incorporating Pyridinyl-Amine Ligands

The nitrogen atoms in both the pyridine ring and the amine group of pyridinyl-amine structures make them excellent ligands for coordinating with a wide variety of metal centers. This property has led to their extensive use in the development of advanced catalysts and functional materials.

In catalysis, pyridinyl-amine ligands have been crucial in designing highly active and selective metal complexes. For example, pyridine-bis(imine) (PDI) ligands form some of the world's most active iron and cobalt catalysts for olefin polymerization, a process of immense industrial importance. acs.orgnih.gov Similarly, bis-pyridylidene amine (bis-PYE) ligands have been incorporated into palladium complexes that show exceptional activity in formic acid dehydrogenation, a key reaction for hydrogen storage technologies. nih.gov These ligands offer unique electronic and steric flexibility, which can be fine-tuned to optimize catalytic performance. nih.gov Furthermore, pyridinyl-amine derivatives serve as more sustainable alternatives to traditional phosphine-based ligands in palladium-catalyzed reactions like the α-arylation of ketones. rsc.org

Beyond catalysis, these ligands are used to create novel functional materials. Pyridyl derivatives have been employed to synthesize metallogels with metals such as Zn(II) and Cu(II). acs.org These materials can form gels in solution and have potential applications in areas like controlled drug release. acs.org The ability of the pyridinyl-amine scaffold to self-assemble with metal ions opens up possibilities for creating a diverse range of advanced materials with tailored properties.

| Application Area | Ligand Type | Metal Center | Function / Reaction |

| Catalysis | Pyridine-bis(imine) (PDI) | Iron (Fe), Cobalt (Co) | Olefin Polymerization acs.orgnih.gov |

| Catalysis | Bis-pyridylidene amine (bis-PYE) | Palladium (Pd) | Formic Acid Dehydrogenation nih.gov |

| Catalysis | Pyridinium amidate (PYA) | Palladium (Pd) | Ketone α-arylation rsc.org |

| Advanced Materials | Pyridyl Derivatives | Zinc (Zn), Copper (Cu) | Metallogel Formation acs.org |

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-3-yl)propan-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between pyridine-3-carbaldehyde and acetone, followed by catalytic hydrogenation. Key parameters for optimization include:

- Catalyst selection : Palladium or platinum catalysts for hydrogenation (e.g., Pd/C under H₂ atmosphere) .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .

Table: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | 10% Pd/C | ↑ 20-30% |

| Solvent | DMF | ↑ Reactivity |

| Method | Microwave (100°C) | ↓ Time by 50% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure via pyridin-3-yl proton signals (δ 8.5–9.0 ppm) and amine group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 136.19 for [M+H]⁺) .

- X-ray Crystallography : Resolves crystal structure using SHELXL for refinement, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor selectivity of this compound?

- Methodological Answer :

- In vitro binding assays : Use radiolabeled ligands (e.g., ³H-adenosine derivatives) to assess affinity for adenosine receptors (A₁, A₂A, A₂B, A₃) .

- Functional selectivity : Measure cAMP accumulation in transfected HEK293 cells to evaluate G-protein coupling preferences.

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptor subtypes .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic SAR studies : Synthesize analogs (e.g., 2-(5-Ethyl-oxadiazol-3-yl)propan-2-amine) to isolate structural determinants of activity .

- Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .

- Dose-response validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control environmental variables .

Q. What methodological considerations are critical for scaling up synthesis from lab to pilot-scale?

- Methodological Answer :

- Safety protocols : Use explosion-proof reactors and inert gas purging (N₂/Ar) to mitigate amine-related hazards .

- Continuous flow systems : Improve scalability and reproducibility compared to batch processing .

- Purification : Optimize column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for industrial-grade purity .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.